
N-(1-adamantyl)-4-(trifluoromethyl)benzenesulfonamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(1-adamantyl)-4-(trifluoromethyl)benzenesulfonamide, commonly known as ADX-47273, is a selective positive allosteric modulator of the metabotropic glutamate receptor subtype 5 (mGluR5). It is a small molecule drug that has been extensively studied for its potential therapeutic applications in the treatment of various neurological and psychiatric disorders.
Mécanisme D'action
ADX-47273 acts as a positive allosteric modulator of N-(1-adamantyl)-4-(trifluoromethyl)benzenesulfonamide, which means that it enhances the activity of the receptor in response to glutamate, the neurotransmitter that activates this compound. Specifically, ADX-47273 binds to a site on the receptor that is distinct from the glutamate binding site, causing a conformational change that increases the affinity of the receptor for glutamate.
Biochemical and Physiological Effects
The modulation of this compound activity by ADX-47273 has been shown to have several biochemical and physiological effects. These include the regulation of synaptic plasticity, the modulation of neuronal excitability, and the regulation of dopamine release in the brain. These effects are thought to underlie the potential therapeutic effects of ADX-47273 in various neurological and psychiatric disorders.
Avantages Et Limitations Des Expériences En Laboratoire
ADX-47273 has several advantages for use in laboratory experiments. It is a small molecule drug that is relatively easy to synthesize and purify, and it has a well-defined mechanism of action that can be studied using a variety of biochemical and electrophysiological techniques. However, ADX-47273 also has some limitations, including its relatively low potency and selectivity for N-(1-adamantyl)-4-(trifluoromethyl)benzenesulfonamide, which can make it difficult to use in certain experimental contexts.
Orientations Futures
There are several potential future directions for research on ADX-47273. These include the development of more potent and selective N-(1-adamantyl)-4-(trifluoromethyl)benzenesulfonamide modulators, the investigation of the potential therapeutic applications of ADX-47273 in various neurological and psychiatric disorders, and the exploration of the underlying mechanisms of its effects on synaptic plasticity, neuronal excitability, and dopamine release in the brain. Additionally, further research is needed to fully understand the potential advantages and limitations of ADX-47273 for use in laboratory experiments.
Méthodes De Synthèse
The synthesis of ADX-47273 involves several steps, including the preparation of the starting materials, the formation of the sulfonamide bond, and the introduction of the adamantyl and trifluoromethyl groups. The final product is obtained through a series of purification steps, including crystallization and chromatography.
Applications De Recherche Scientifique
ADX-47273 has been the subject of numerous scientific studies, which have investigated its potential therapeutic applications in various neurological and psychiatric disorders. These studies have shown that ADX-47273 can modulate the activity of N-(1-adamantyl)-4-(trifluoromethyl)benzenesulfonamide, which is involved in several key processes in the brain, including synaptic plasticity, learning, and memory.
Propriétés
Formule moléculaire |
C17H20F3NO2S |
|---|---|
Poids moléculaire |
359.4 g/mol |
Nom IUPAC |
N-(1-adamantyl)-4-(trifluoromethyl)benzenesulfonamide |
InChI |
InChI=1S/C17H20F3NO2S/c18-17(19,20)14-1-3-15(4-2-14)24(22,23)21-16-8-11-5-12(9-16)7-13(6-11)10-16/h1-4,11-13,21H,5-10H2 |
Clé InChI |
IOVNGYWOMXUDAU-UHFFFAOYSA-N |
SMILES |
C1C2CC3CC1CC(C2)(C3)NS(=O)(=O)C4=CC=C(C=C4)C(F)(F)F |
SMILES canonique |
C1C2CC3CC1CC(C2)(C3)NS(=O)(=O)C4=CC=C(C=C4)C(F)(F)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



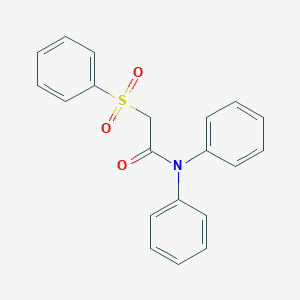
![N-[4-(dimethylamino)phenyl]-2-(pyridin-2-ylsulfanyl)acetamide](/img/structure/B262853.png)
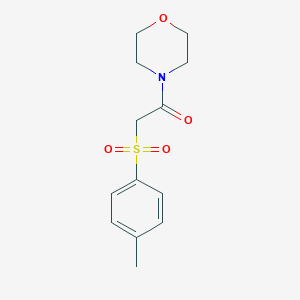
![1-{[(2,2-Dichlorocyclopropyl)methyl]sulfonyl}-4-methylbenzene](/img/structure/B262858.png)
![N-[4-({[5-(4-methylphenyl)-1,3,4-oxadiazol-2-yl]sulfanyl}acetyl)phenyl]acetamide](/img/structure/B262859.png)
![1-phenyl-3-[3-(trifluoromethyl)phenyl]-1H-pyrazole-4-carbaldehyde](/img/structure/B262862.png)
![Ethyl 1-[(2-fluorophenyl)sulfonyl]-4-piperidinecarboxylate](/img/structure/B262876.png)
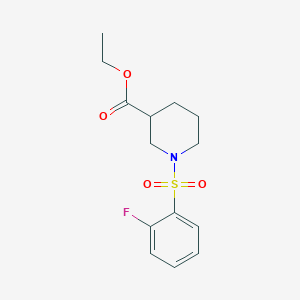

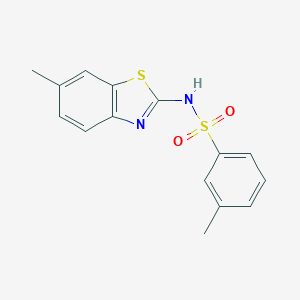
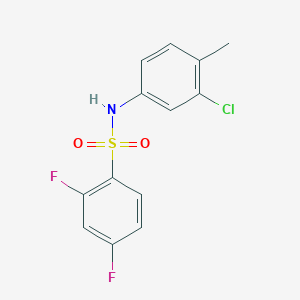
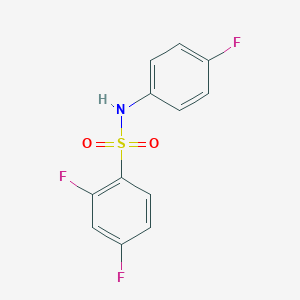
![Benzamide, 3,5-dimethoxy-N-[2-(2-thienyl)ethyl]-](/img/structure/B262908.png)
